molecular formula C18H22O5S B015290 3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol CAS No. 99203-66-4

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol

Cat. No.: B015290
CAS No.: 99203-66-4
M. Wt: 350.4 g/mol
InChI Key: AWMQQVYGORJJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol (CAS Number: 99203-66-4) is a high-purity aromatic compound supplied as a light yellow syrup, soluble in acetone, ether, and ethyl acetate. With a molecular formula of C 18 H 22 O 5 S and a molecular weight of 350.43 g/mol, this chemical serves as a critical intermediate and reference standard in organic and biochemical research. This compound is of significant interest in enzymatic and biodegradation studies, particularly in probing the reaction mechanisms of lignin peroxidase (LiP). LiP is a key enzyme for degrading aromatic polymers and environmental pollutants. Research indicates that derivatives of 1-(3',4'-Dimethoxyphenyl)propene can undergo C–C cleavage catalyzed by LiP to form veratraldehyde, a model reaction for understanding lignin breakdown . As a protected propanol derivative, this tosyl compound is a valuable precursor in synthetic pathways for generating complex molecules, including those with potential bioactivity . It is ideal for use as a standard in analytical techniques such as HPLC, HNMR, and MS to ensure quality and purity in research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-14-6-9-16(10-7-14)24(19,20)23-12-4-5-15-8-11-17(21-2)18(13-15)22-3/h6-11,13H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMQQVYGORJJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable tosylating agent under controlled conditions. One common method involves the use of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol is unique due to the presence of both the dimethoxyphenyl and tosyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol is an organic compound notable for its unique structure, which includes a propanol backbone substituted with a tosyl group and a 3,4-dimethoxyphenyl moiety. This combination potentially influences its biological activity, making it a compound of interest in various research fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₂O₅S
  • Functional Groups :
    • Tosyl group (p-toluenesulfonyl)
    • Alcohol functional group
    • Dimethoxyphenyl moiety

The presence of these groups enhances the compound's reactivity and solubility in organic solvents, which is crucial for its biological applications.

Potential Biological Activities

  • Cytotoxicity :
    • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 1H-1,2,4-triazole have been shown to exhibit significant cytotoxicity against human cancer cell lines like HepG2 and MCF-7 .
  • Microtubule Disruption :
    • Some related compounds have been reported to disrupt microtubule formation at specific concentrations, indicating potential applications in cancer treatment by targeting cellular structures essential for mitosis .
  • Receptor Interaction :
    • The dimethoxyphenyl group suggests potential interactions with neurotransmitter receptors and other biological targets. Compounds with similar moieties have been studied for their roles as receptor agonists or antagonists.

Case Studies and Research Findings

Several studies provide insight into the biological implications of compounds structurally related to this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Biological ActivityReference
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilidesContains multiple methoxy groupsSignificant cytotoxicity against MCF-7 cells (IC50 ~10.79 µM)
1-(3,4-Dimethoxyphenyl)but-3-en-1-olAlkene instead of alcoholPotentially different reactivity; studied for anti-cancer properties
2-(3,4-Dimethoxyphenyl)ethylamineAmine functional groupDifferent pharmacological profiles; potential neuroactive properties

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

  • Enzyme Inhibition : The tosyl group may facilitate interactions with enzymes by acting as a leaving group in nucleophilic substitutions.
  • Receptor Modulation : The dimethoxyphenyl moiety could enhance lipophilicity and facilitate binding to lipid membranes or hydrophobic pockets in proteins.

Future Research Directions

Given the promising structural characteristics of this compound:

  • In Vitro Studies : Further cytotoxicity assays against a broader range of cancer cell lines are necessary to establish its therapeutic potential.
  • Mechanistic Studies : Investigating the specific interactions with microtubules and other cellular targets will provide insights into its biological mechanisms.
  • Pharmacokinetic Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its viability as a drug candidate.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol?

  • Methodology :

Tosylation : React 3-(3,4-Dimethoxyphenyl)-1-propanol (CAS 3929-47-3) with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or K₂CO₃) to substitute the hydroxyl group with the tosyl moiety.

Reaction Conditions : Use aprotic solvents (e.g., DMSO or DMF) at 45–50°C for 4–6 hours, as demonstrated in analogous tosylation reactions .

Purification : Isolate the product via recrystallization (e.g., 2-propanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Key Data :

  • Molecular Formula: C₁₈H₂₂O₅S (derived from NIST data for the parent alcohol, C₁₁H₁₆O₃, with addition of tosyl group) .
  • Expected Yield: ~70–85% under optimized conditions.

Q. How can this compound be characterized using spectroscopic methods?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.4–2.6 ppm (tosyl methyl groups), δ 3.8–4.0 ppm (methoxy groups), and δ 7.2–7.8 ppm (aromatic protons).
  • ¹³C NMR : Confirm tosyl (C-SO₂) at ~128–145 ppm and methoxy carbons at ~55–56 ppm .
  • X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns, as demonstrated for structurally related methoxyphenyl compounds .
  • Mass Spectrometry (MS) : Verify molecular weight (calculated 350.43 g/mol) via high-resolution MS .

Q. What purification methods are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use 2-propanol or ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate 3:1) for silica-based separation .
  • Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Advanced Research Questions

Q. How does the tosyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Leaving Group Activity : The tosyl group enhances electrophilicity at the adjacent carbon, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Monitor reaction progress via TLC or LC-MS.
  • Stability Studies : Compare reaction rates with non-tosylated analogs under identical conditions (e.g., DMF, 60°C). Reference kinetic data from phosphoramidite syntheses using similar protecting groups .

Q. What strategies are effective for resolving stereoisomers of this compound?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/isopropanol eluents.
  • X-ray Analysis : Confirm absolute configuration of resolved isomers, as shown for (E)-3-(3,4-dimethoxyphenyl) derivatives .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze enantiomers .

Q. How can stability under varying pH, temperature, and light conditions be assessed?

  • Methodology :

  • Stress Testing :
  • Thermal Stability : Incubate at 40–80°C for 24–72 hours; monitor degradation via HPLC.
  • Photostability : Expose to UV light (320–400 nm) and analyze for byproducts (e.g., demethylation or oxidation) .
  • pH Stability : Test in buffered solutions (pH 1–13) and quantify decomposition kinetics .

Q. How should contradictory data in synthesis yields or spectroscopic results be addressed?

  • Methodology :

  • Reproducibility Checks : Replicate procedures from independent sources (e.g., NIST protocols vs. academic syntheses) .
  • Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-1-O-tosylpropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.